Tyr-Pro-Phe is a tripeptide consisting of the amino acids tyrosine (Tyr), proline (Pro), and phenylalanine (Phe). It represents the N-terminal sequence of the opioid peptide morphiceptin (Tyr-Pro-Phe-Pro-NH2), which is a potent and selective agonist for the mu opioid receptor. [] Morphiceptin itself is a peptide fragment derived from the milk protein beta-casein. [] Tyr-Pro-Phe and its derivatives have been extensively studied for their opioid activity, structural properties, and potential as therapeutic agents. Notably, Tyr-Pro-Phe is considered a minimum structure for opioid-like activity, requiring the tyrosine residue at the N-terminal for activity. [] Research also suggests that peptides with an N-terminal Tyr-Pro sequence may have better affinity for opioid receptors and stronger analgesic activity than those with the typical Tyr-Gly-Gly-Phe sequence. []
Tyr-Pro-Phe, also known as Tyrosine-Proline-Phenylalanine, is a synthetic tetrapeptide composed of four amino acids: tyrosine, proline, phenylalanine, and D-phenylglycine. This compound is notable for its potential biological activities, particularly in the context of opioid receptor research. The structure and properties of Tyr-Pro-Phe make it a candidate for various scientific applications, especially in pharmacology and biochemistry.
Tyr-Pro-Phe can be synthesized through solid-phase peptide synthesis methods, which allow for the precise assembly of peptide sequences. This technique is widely used in peptide chemistry to create compounds with specific biological activities.
Tyr-Pro-Phe is classified as a tetrapeptide and falls under the category of synthetic peptides. It is often studied for its interactions with opioid receptors and its potential therapeutic applications.
The synthesis of Tyr-Pro-Phe typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
This process may be optimized in industrial settings to enhance yield and purity, often utilizing automated synthesizers for efficiency.
The synthesis can involve various coupling reagents and strategies to ensure high fidelity in peptide formation. Commonly used reagents include:
The molecular structure of Tyr-Pro-Phe can be represented by its InChI key, which provides a unique identifier for its chemical structure:
The compound adopts a specific conformation that may influence its biological activity, particularly in binding to receptors.
The molecular formula for Tyr-Pro-Phe is , indicating a complex structure with multiple functional groups that contribute to its reactivity and interaction with biological systems.
Tyr-Pro-Phe can undergo several chemical reactions that are significant for its functionality:
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .
The mechanism of action of Tyr-Pro-Phe primarily involves its interaction with opioid receptors. Upon binding to these receptors, the peptide mimics endogenous opioid peptides, activating intracellular signaling pathways that lead to analgesic effects and other physiological responses. This interaction underscores its potential utility in pain management and addiction treatment .
Tyr-Pro-Phe is typically characterized by:
Key chemical properties include:
These properties are critical for determining how the compound behaves in biological systems and during synthesis .
Tyr-Pro-Phe has several notable applications in scientific research:
The discovery of YPF-containing peptides emerged from a targeted search for endogenous ligands of the μ-opioid receptor (MOR), which was known to mediate the effects of morphine but lacked identified native agonists. In 1997, Zadina et al. isolated two novel tetrapeptides—endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂)—from bovine brain tissue [1] [7]. Unlike previously characterized opioid peptides (e.g., enkephalins, dynorphins), these peptides featured:
Endomorphin-2 (EM-2), embedding the YPF sequence, was subsequently identified in human cerebral cortex, confirming its conservation across mammals [8]. This discovery filled a critical gap in opioid neurobiology by identifying the endogenous ligands for MOR, which had remained elusive despite decades of research into opioid receptors. The structural simplicity of EM-2—contrasted with larger precursors like proenkephalin or prodynorphin—classified it as an "atypical" opioid peptide. Its small size and high receptor specificity immediately positioned it as a template for rational drug design [7].
The YPF motif is indispensable for the bioactivity and receptor specificity of endomorphin-2. Biochemical and pharmacological studies reveal:
Receptor Binding Dynamics
Functional Significance in Pain Pathways
YPF-containing peptides are densely expressed in key pain-modulation regions:
Table 1: Structure-Activity Relationships (SAR) of YPF Derivatives
Modification Site | Structural Change | Effect on MOR Activity | Key Outcome |
---|---|---|---|
Tyr¹ Position | Dmt (2',6'-dimethyltyrosine) | ↑ Affinity (10-fold vs. native EM-2) | Enhanced receptor docking and signal potency |
Pro² Position | D-Proline substitution | ↑ Metabolic stability | Resistance to prolyl endopeptidases |
Phe³ Position | β-methyl-Phe | ↓ Proteolytic cleavage | Prolonged in vivo half-life |
C-terminus | Cyclization (e.g., lactam) | ↓ Enzymatic degradation | Improved bioavailability after oral delivery |
Mechanism of Action
Activation of MOR by YPF peptides inhibits:
The YPF scaffold has enabled breakthroughs in peptide engineering aimed at overcoming inherent limitations of natural peptides, such as rapid enzymatic degradation and poor blood-brain barrier penetration.
Stabilization Strategies
Therapeutic Applications and Clinical Translation
YPF-inspired peptides are driving innovation in multiple therapeutic areas:
Table 2: Approved Peptide Therapeutics Incorporating Stability-Enhancing Modifications
Peptide Drug | Indication | Key Modification | Relevance to YPF Engineering |
---|---|---|---|
Semaglutide (Rybelsus®) | Type 2 diabetes | Albumin-binding lipid chain | Validates lipidation for peptide stability |
Difelikefalin (Korsuva®) | Pruritus | D-amino acids + PEGylation | Demonstrates role of chirality in stability |
Bremelanotide (Vyleesi®) | Hypoactive sexual desire | Cyclization via lactam bridge | Highlights cyclization for protease resistance |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: